Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate
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Overview
Description
Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate is a complex organic compound with a unique structure that combines a benzoate ester with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)benzoate
- Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxyacetate
- Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxypropanoate
Uniqueness
Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyloxy group enhances its reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O7S/c1-15-8-11(12(17)16(2)14(15)19)24(20,21)23-10-7-5-4-6-9(10)13(18)22-3/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABGHPYRUYCITH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=CC=C2C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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